

# Application Notes and Protocols: Atilotrelvir (GST-HG171) Against Omicron Subvariants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Atilotrelvir**  
Cat. No.: **B12393515**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Atilotrelvir**, also known as GST-HG171, is an orally bioavailable, potent, and selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro).<sup>[1][2]</sup> The 3CL protease is a viral enzyme crucial for the replication of SARS-CoV-2. By inhibiting this enzyme, **Atilotrelvir** blocks the viral life cycle.<sup>[1][2]</sup> Preclinical studies have demonstrated that **Atilotrelvir** exhibits broad-spectrum antiviral activity against various SARS-CoV-2 variants, including multiple Omicron subvariants.<sup>[1][3][4]</sup> In China, **Atilotrelvir**, in combination with ritonavir, has been approved for the treatment of mild to moderate COVID-19.<sup>[5]</sup>

These application notes provide a summary of the in vitro efficacy of **Atilotrelvir** against Omicron subvariants, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and experimental workflows.

## Data Presentation: In Vitro Efficacy of Atilotrelvir

The antiviral activity of **Atilotrelvir** against several SARS-CoV-2 variants, including Omicron subvariants, has been evaluated in in vitro cellular assays. The following table summarizes the 50% effective concentration (EC50) values of **Atilotrelvir**, with a head-to-head comparison against Nirmatrelvir where available.

| SARS-CoV-2 Variant/Subvariant | Atilotrelvir (GST-HG171) EC50 (nM) | Nirmatrelvir EC50 (nM) | Atilotrelvir (GST-HG171) EC50 (ng/mL) - Protein Binding Adjusted | Nirmatrelvir EC50 (ng/mL) - Protein Binding Adjusted |
|-------------------------------|------------------------------------|------------------------|------------------------------------------------------------------|------------------------------------------------------|
| Wild Type (Original)          | 79                                 | -                      | 149.68                                                           | 840.25                                               |
| Delta                         | 49                                 | -                      | -                                                                | -                                                    |
| Omicron B.1.1.529             | 48                                 | -                      | -                                                                | -                                                    |
| Omicron BA.4                  | 49                                 | -                      | 93.22                                                            | 190.07                                               |
| Omicron BA.5                  | 70                                 | -                      | 131.87                                                           | 560.17                                               |

Data sourced from Zhang G, et al. (2023) and a Phase I study publication.[\[1\]](#)[\[6\]](#)[\[7\]](#) It is noteworthy that preclinical studies have indicated **Atilotrelvir**'s efficacy against newer Omicron subvariants such as XBB.1.15, XBB.1, and BQ.1.1, though specific EC50 values from these studies are not yet publicly available.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro efficacy of **Atilotrelvir** against SARS-CoV-2 Omicron subvariants.

### Cell and Virus Culture

- Cell Line: Vero E6 cells are commonly used for SARS-CoV-2 antiviral assays due to their high susceptibility to infection.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

- Virus Strains: Clinical isolates of SARS-CoV-2 Omicron subvariants are propagated in Vero E6 cells. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

## Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of the antiviral compound required to inhibit the virus-induced cell death.

- Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
- Compound Preparation: Prepare a serial dilution of **Atilotrelvir** in culture medium. A P-glycoprotein inhibitor, such as CP-100356, may be included in the assay to prevent the efflux of the compound from the cells.<sup>[1]</sup>
- Infection: The cell monolayers are infected with the desired SARS-CoV-2 Omicron subvariant at a specific multiplicity of infection (MOI).
- Treatment: Immediately after infection, the culture medium is replaced with the medium containing the serially diluted **Atilotrelvir**. Control wells should include virus-infected/untreated cells and mock-infected/untreated cells.
- Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO<sub>2</sub>, or until significant CPE is observed in the virus control wells.
- Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with crystal violet.
- Data Analysis: The EC50 value is calculated by plotting the percentage of CPE inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

## Cytotoxicity Assay

This assay is performed in parallel to the CPE assay to determine the concentration of **Atilotrelvir** that is toxic to the host cells.

- Cell Seeding: Seed Vero E6 cells in a 96-well plate as described for the CPE assay.
- Compound Treatment: Add the same serial dilutions of **Atilotrelvir** to the cells without the virus.
- Incubation: Incubate the plate for the same duration as the CPE assay.
- Cell Viability Assessment: Measure cell viability using an appropriate method (e.g., MTT assay).
- Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI), an indicator of the drug's therapeutic window, is calculated as the ratio of CC50 to EC50.

## Visualizations

### Mechanism of Action of Atilotrelvir



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Atilotrelvir** in inhibiting SARS-CoV-2 replication.

### Experimental Workflow for In Vitro Efficacy Testing

[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro antiviral efficacy of **Atilotrelvir**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jsmcentral.org](http://jsmcentral.org) [jsmcentral.org]
- 2. JSM Central || Article Info [jsmcentral.org]
- 3. Chinaâ€“~~Padlock~~ self-developed oral anti-COVID-19 drug GST-HG171 approved for clinical trials - Global Times [globaltimes.cn]
- 4. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 5. Atilotrelvir - Wikipedia [en.wikipedia.org]
- 6. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Atilotrelvir (GST-HG171) Against Omicron Subvariants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12393515#use-of-tilotrelvir-against-omicron-subvariants>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)